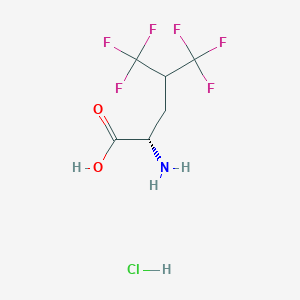

(S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2.ClH/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15;/h2-3H,1,13H2,(H,14,15);1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUTYNRQCLMYHP-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201930-89-4 | |

| Record name | (2S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 5,5,5,5 ,5 ,5 Hexafluoroleucine Hydrochloride

Stereoselective Synthesis Strategies and Enantiopurity Control

Achieving high enantiopurity is critical for the biological application of Hfl. Several advanced strategies have been developed to control the stereochemistry during its synthesis, ensuring the formation of the desired (S)-enantiomer.

A prominent and robust strategy involves the stereoselective homologation of a glycine (B1666218) Schiff base complex. academie-sciences.fr Specifically, chiral Ni(II) complexes of a Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone serve as powerful tools for synthesizing enantiopure amino acids. researchgate.net This method allows for the alkylation of the glycine equivalent with a suitable electrophile to introduce the hexafluoroisobutyl side chain. The chiral ligand on the nickel complex effectively shields one face of the molecule, directing the incoming group to produce the desired (S)-configuration with high diastereoselectivity. academie-sciences.fr This approach has been successfully used to obtain Hfl in an enantiopure form, with an enantiomeric excess (ee) greater than 99%. researchgate.net

Another effective method for ensuring enantiopurity is through chemoenzymatic synthesis. researchgate.netnih.gov This approach can involve the enzymatic resolution of a racemic mixture of N-acylated hexafluoroleucine. nih.gov For instance, treatment of racemic N-acyl-Hfl with an enzyme such as porcine kidney acylase I selectively hydrolyzes the N-acyl group from the L-amino acid (the (S)-enantiomer), allowing for the separation of the desired enantiomer from the unreacted D-amino acid. nih.gov The enantiomeric excess of the final product can be confirmed through techniques like NMR analysis of a dipeptide formed by reacting the synthesized Hfl with a protected L-serine derivative. nih.gov

| Strategy | Key Reagent/Component | Enantiopurity (ee) | Source(s) |

| Asymmetric Synthesis | Chiral Ni(II) Schiff base complex | >99% | researchgate.netacademie-sciences.fr |

| Chemoenzymatic Resolution | Porcine kidney acylase I | >99% | researchgate.netnih.gov |

Precursor Design and Organofluorine Chemistry

The design of appropriate precursors and the application of specialized organofluorine chemistry are fundamental to the successful synthesis of Hfl. The primary challenge lies in the efficient and controlled introduction of the hexafluoroisobutyl group, which contains two trifluoromethyl (CF3) moieties. researchgate.net

One key precursor is 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (B1273103) . researchgate.net This liquid reagent is easier to handle than gaseous alternatives but presents its own reactivity challenges. academie-sciences.fr Under basic conditions, it readily undergoes β-elimination to form hexafluoroisobutene, which then acts as the true electrophilic species in the reaction. academie-sciences.fracademie-sciences.fr

The organofluorine chemistry involved is complex. A direct SN2 reaction is often disfavored. Instead, a novel cascade reaction mechanism has been identified. researchgate.netresearchgate.net This process involves:

Elimination: The precursor, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, eliminates HBr to form hexafluoroisobutene. academie-sciences.fr

SN2' Mechanism: The nucleophile (e.g., the deprotonated Schiff base complex) attacks the alkene via an SN2' mechanism, leading to fluoride (B91410) β-elimination and the formation of a pentafluoroalkene intermediate. researchgate.net

Hydrofluorination: A subsequent hydrofluorination step adds HF across the double bond of the intermediate to yield the final hexafluoroisobutylated product. researchgate.netresearchgate.net

A critical aspect of this chemistry is the choice of base. While alkali metal bases predominantly lead to the formation of the unwanted pentafluorinated alkene, the use of tetrabutylammonium fluoride (TBAF) is crucial. researchgate.net TBAF acts as both a base and a soluble source of nucleophilic fluoride, promoting the final hydrofluorination step to successfully form the desired saturated hexafluorinated side chain. researchgate.netresearchgate.net

Another synthetic approach utilizes N-Cbz-L-serine as a chiral starting material. nih.gov In this route, a serine-derived organozincate is reacted with hexafluoroacetone (B58046) to construct the hexafluoroleucine side chain, followed by a radical-mediated deoxygenation to remove a resulting tertiary alcohol. nih.gov

Novel Synthetic Routes and Process Optimization, including Chemoenzymatic Approaches

Recent research has focused on developing novel, efficient, and practical routes to (S)-Hfl, moving away from earlier methods that often involved hazardous reagents like hexafluoroacetone gas. researchgate.netnih.gov

The development of the one-step introduction of the hexafluoroisobutyl group using a chiral Ni(II) complex represents a significant process optimization. academie-sciences.fr This method is based on an original cascade reaction that efficiently overcomes the typical fluoride β-elimination that plagues reactions with α-CF3-vinyl groups. researchgate.net The protocol is highly practical and enables the incorporation of the entire hexafluoroisobutyl side chain in a single, stereocontrolled step. researchgate.net

Chemoenzymatic routes offer a powerful alternative for producing enantiomerically pure Hfl. nih.gov A short and efficient chemoenzymatic synthesis has been developed on a gram scale. researchgate.net These methods combine traditional organic synthesis to build the racemic core structure with a final enzymatic resolution step to isolate the desired (S)-enantiomer with extremely high enantioselectivity. researchgate.netnih.gov This integration of biocatalysis simplifies the purification process and ensures the highest enantiopurity, which is often difficult to achieve through purely chemical asymmetric methods. nih.gov

| Synthetic Route | Key Precursor(s) | Key Reagent(s) | Key Feature(s) | Source(s) |

| Ni(II) Complex Alkylation | Glycine Schiff base, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | Chiral Ni(II) complex, TBAF | One-step stereoselective cascade reaction | researchgate.netacademie-sciences.frresearchgate.net |

| Organozincate Addition | N-Cbz-L-serine | Organozincate, Hexafluoroacetone | Utilizes a chiral pool starting material | nih.gov |

| Chemoenzymatic Synthesis | Racemic N-acyl-Hfl | Acylase I enzyme | High enantioselectivity (>99% ee) via enzymatic resolution | researchgate.netnih.govnih.gov |

Challenges in Scalable and Sustainable Synthesis

While significant progress has been made, challenges remain in developing a truly scalable and sustainable synthesis for (S)-Hfl.

Scalability: Early synthetic pathways that relied on gaseous reagents like hexafluoroacetone are inherently difficult and hazardous to scale up. researchgate.netnih.gov The development of methods using liquid precursors like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane represents a major step forward in practicality and amenability to large-scale synthesis. researchgate.netacademie-sciences.fr The Ni(II) complex methodology has been successfully applied to multigram-scale synthesis, demonstrating its potential for larger production. researchgate.netnih.gov However, the cost of the chiral ligand and metal catalyst, as well as the need for chromatographic purification, can still pose economic challenges for industrial-scale production.

Spectroscopic and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides containing (S)-5,5,5,5',5',5'-Hexafluoroleucine, NMR provides unparalleled insights into how this non-canonical amino acid influences peptide folding and conformation. academie-sciences.frnih.gov

¹⁹F NMR spectroscopy is a particularly powerful tool for studying molecules containing (S)-5,5,5,5',5',5'-Hexafluoroleucine. The fluorine-19 nucleus has favorable properties for NMR, including a nuclear spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton. wikipedia.orgnih.gov Furthermore, since ¹⁹F is 100% naturally abundant and virtually absent in biological systems, it provides a background-free signal that can be used as a sensitive probe or "spy" to monitor the local environment. researchgate.netnih.gov

The chemical shift of the ¹⁹F nucleus is highly sensitive to its immediate surroundings, with a spectral range that can be up to 800 ppm, far wider than that of protons. wikipedia.orgnih.gov This hypersensitivity means that even subtle changes in the peptide's conformation, binding to other molecules, or solvent exposure can lead to significant and easily detectable changes in the ¹⁹F NMR spectrum. nih.gov Researchers leverage this property to study the folding of peptides and proteins, as the fluorine atoms on the hexafluoroleucine side chain report on their specific location and dynamics within the folded structure. academie-sciences.fr This makes ¹⁹F NMR an excellent method for analyzing reaction mechanisms, kinetics, and the structural integrity of fluorinated compounds in complex mixtures. nih.gov

| Property | Value/Description | Significance in Research |

|---|---|---|

| Nuclear Spin (I) | 1/2 | Results in sharp NMR signals, facilitating clearer spectral analysis. |

| Natural Abundance | 100% | No isotopic enrichment is needed, making it a cost-effective and readily available NMR probe. wikipedia.org |

| Relative Sensitivity (vs. ¹H) | ~83% | High sensitivity allows for the detection of low-concentration samples. nih.gov |

| Chemical Shift Range | ~800 ppm | Extreme sensitivity to local electronic environment, providing detailed structural and conformational information. wikipedia.orgnih.gov |

| Biological Background | Virtually zero | Provides a clear, unambiguous signal for the labeled molecule without interference from other biological components. nih.gov |

While ¹⁹F NMR provides specific information about the fluorinated residue, multidimensional NMR experiments are essential for determining the complete three-dimensional structure of a peptide. Techniques such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to establish correlations between directly bonded protons and carbon atoms within the peptide backbone and side chains. nih.gov

In the context of model peptides like heptapeptides, NMR is used to generate a set of structural constraints (e.g., distances between atoms). nih.gov These experimental constraints are then used in computational simulations to generate a conformational ensemble, which represents the range of structures the peptide adopts in solution. nih.gov By incorporating (S)-5,5,5,5',5',5'-Hexafluoroleucine into such model systems, researchers can precisely determine how its bulky and highly hydrophobic side chain influences local and global peptide conformation, providing critical insights for the rational design of folded peptides and peptidomimetics. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. nih.gov This technique provides unambiguous and accurate structural parameters, which are vital for rational drug design and understanding structure-function relationships. nih.govmdpi.com The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. For derivatives of (S)-5,5,5,5',5',5'-Hexafluoroleucine, such as N-protected versions or short peptides, X-ray crystallography can confirm the stereochemistry and reveal detailed conformational information, including bond lengths, bond angles, and torsion angles. rsc.org This solid-state structural data is complementary to the solution-state information obtained from NMR and is crucial for a complete understanding of the molecule's structural properties. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Incorporated Peptides

Circular Dichroism (CD) spectroscopy is a powerful and rapid technique for analyzing the secondary structure of peptides and proteins. researchgate.netamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which is highly sensitive to its conformational structure. americanpeptidesociety.org Different types of secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra. americanpeptidesociety.org

| Secondary Structure | Characteristic CD Spectral Peaks |

|---|---|

| α-Helix | Negative peaks at ~222 nm and ~208 nm; Positive peak at ~190 nm. americanpeptidesociety.org |

| β-Sheet | Negative peak at ~217 nm; Positive peak at ~195 nm. americanpeptidesociety.org |

| Random Coil | Low ellipticity with a negative peak near ~195-200 nm. americanpeptidesociety.orgumich.edu |

Advanced Mass Spectrometry for Characterization and Purity Assessment in Research

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of synthesized molecules. nih.gov In research involving (S)-5,5,5,5',5',5'-Hexafluoroleucine and its peptide derivatives, high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap MS are employed to confirm the identity and assess the purity of the compounds. researchgate.netnc.gov

These "soft" ionization techniques, such as Electrospray Ionization (ESI), allow large and thermally fragile molecules like peptides to be ionized intact with minimal fragmentation. nih.gov HRMS provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which can be used to confirm the elemental composition of the synthesized molecule with a high degree of confidence. nc.govscripps.edu This is crucial for verifying that the correct amino acid has been successfully synthesized or incorporated into a peptide chain. Furthermore, the high sensitivity of MS, often combined with liquid chromatography (LC-MS), allows for the detection and quantification of even trace-level impurities, ensuring the material used in subsequent biological or structural studies is of the highest possible purity. researchgate.net

Computational and Theoretical Investigations of S 5,5,5,5 ,5 ,5 Hexafluoroleucine Hydrochloride

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of molecules, providing insights into their stability, reactivity, and intermolecular interactions. For (S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride, QM studies, particularly Density Functional Theory (DFT), can elucidate the impact of the six fluorine atoms on the molecule's electronic landscape.

The high electronegativity of fluorine significantly alters the electron distribution within the hexafluoroleucine side chain. This creates a strong dipole moment and influences the acidity of nearby protons. academie-sciences.fr The electron-withdrawing nature of the two trifluoromethyl groups is expected to decrease the pKa of the carboxylic acid group and the amino group compared to natural leucine (B10760876).

Key electronic properties that can be determined through QM calculations include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial indicators of a molecule's reactivity. A lower LUMO energy, anticipated for hexafluoroleucine due to the electron-withdrawing fluorine atoms, suggests a greater susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For hexafluoroleucine, the fluorine atoms would create a region of negative electrostatic potential, while the hydrogen atoms on the alkyl chain would be more electropositive.

Atomic Charges: QM methods can calculate the partial charges on each atom, quantifying the inductive effects of the fluorine atoms. This information is vital for developing accurate force fields for molecular dynamics simulations.

While specific QM studies on (S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride are not extensively reported in the literature, the principles of QM applied to other fluorinated organic molecules provide a strong theoretical framework for understanding its electronic structure and reactivity. nih.gov

Table 1: Predicted Impact of Hexafluorination on the Electronic Properties of Leucine

| Property | Leucine | (S)-5,5,5,5',5',5'-Hexafluoroleucine | Rationale |

|---|---|---|---|

| Side Chain Polarity | Nonpolar | Polar | Strong C-F bond dipoles |

| Carboxylic Acid pKa | ~2.36 | < 2.36 | Inductive electron withdrawal by fluorine atoms |

| Amino Group pKa | ~9.60 | < 9.60 | Inductive electron withdrawal by fluorine atoms |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For peptides and proteins containing (S)-5,5,5,5',5',5'-Hexafluoroleucine, MD simulations are invaluable for exploring conformational preferences and intermolecular interactions. nih.govnih.gov

The development of accurate force fields is a prerequisite for meaningful MD simulations. For fluorinated amino acids, specialized parameters are required to correctly model the unique properties of the C-F bond, including its length, strength, and the associated electrostatic interactions. nih.govnih.govbiorxiv.org

MD simulations of hexafluoroleucine-containing peptides have revealed several key insights:

Interactions with Solvent: The hydrophobic hexafluoroleucine side chain has a strong tendency to be excluded from water, driving it to the hydrophobic core of proteins. However, the polar nature of the C-F bonds can also lead to specific interactions with polar solvent molecules.

Protein Stability: The incorporation of hexafluoroleucine into the hydrophobic core of proteins has been shown to increase their thermal stability. duke.edu MD simulations can help to elucidate the energetic contributions to this enhanced stability, including changes in van der Waals interactions and the hydrophobic effect.

Table 2: Key Parameters in Molecular Dynamics Simulations of Hexafluoroleucine-Containing Peptides

| Parameter | Description | Importance for Hexafluoroleucine |

|---|---|---|

| Force Field | A set of equations and associated parameters used to calculate the potential energy of a system of atoms. | Requires specialized parameters for fluorinated compounds to accurately model C-F bonds and electrostatics. nih.govnih.govbiorxiv.org |

| Solvent Model | Representation of the solvent molecules (e.g., water) in the simulation. | Crucial for capturing the hydrophobic effect and specific interactions between the fluorinated side chain and water. |

| Simulation Time | The length of the simulation, which determines the extent of conformational sampling. | Longer simulations are needed to adequately sample the conformational landscape of flexible peptides. |

| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation to mimic experimental conditions. | Affects the kinetic energy of the system and the rate of conformational changes. |

Prediction of Physicochemical Parameters via Computational Methods in Research Contexts

Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical properties of molecules, which are crucial for understanding their behavior in biological systems. nih.gov For (S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride, these methods can provide estimates for key parameters.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's hydrophobicity. The hexafluoroisobutyl group is significantly more hydrophobic than the isobutyl group of leucine, which would lead to a higher predicted LogP value for the free amino acid. academie-sciences.fr

pKa (Acid Dissociation Constant): As discussed in the context of QM studies, the electron-withdrawing fluorine atoms are expected to lower the pKa of both the carboxylic acid and the amino group. In silico pKa prediction tools can provide quantitative estimates of these values. nih.govoptibrium.comxjtu.edu.cnchemrxiv.orgrowansci.com

Solubility: The increased hydrophobicity of hexafluoroleucine would likely decrease its aqueous solubility compared to leucine. QSPR models can predict solubility based on a molecule's structural features.

It is important to note that these predictions are for the amino acid in its free form. When incorporated into a peptide or protein, the local environment will significantly influence these properties.

Table 3: Predicted Physicochemical Properties of (S)-5,5,5,5',5',5'-Hexafluoroleucine vs. Leucine

| Property | Leucine (Experimental/Typical) | (S)-5,5,5,5',5',5'-Hexafluoroleucine (Predicted Trend) | Computational Method |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 131.17 | 239.12 nih.gov | N/A |

| LogP | -1.72 | > -1.72 | Fragment-based or whole molecule methods molinspiration.comacdlabs.com |

| Aqueous Solubility | 24.26 g/L | Lower | QSPR models |

| pKa (Carboxylic Acid) | ~2.36 | < 2.36 | QM calculations, machine learning models nih.govoptibrium.comxjtu.edu.cnchemrxiv.orgrowansci.com |

| pKa (Amino Group) | ~9.60 | < 9.60 | QM calculations, machine learning models nih.govoptibrium.comxjtu.edu.cnchemrxiv.orgrowansci.com |

Ligand Docking and Protein-Ligand Interaction Modeling for Mechanistic Probes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.commdpi.comajol.info In the context of (S)-5,5,5,5',5',5'-Hexafluoroleucine, docking studies can be used to investigate how this modified amino acid, either as a standalone ligand or as part of a peptide, interacts with protein binding sites. nih.gov

The unique properties of the hexafluoroleucine side chain can lead to distinct protein-ligand interactions compared to leucine:

Hydrophobic Interactions: The increased hydrophobicity and surface area of the hexafluoroisobutyl group can lead to stronger van der Waals and hydrophobic interactions within a protein's binding pocket.

Fluorine-Specific Interactions: The polarized C-F bonds can participate in favorable interactions with electropositive regions of the protein, such as backbone amides or the side chains of arginine and lysine. These are often referred to as "orthogonal" interactions that are not typically observed with hydrocarbon side chains. nih.govnih.gov

Docking simulations, often followed by more rigorous MD simulations, can provide detailed mechanistic insights into how the incorporation of hexafluoroleucine can modulate the binding affinity and specificity of peptides and proteins for their targets. easychair.org For example, studies on the proteolytic stability of peptides containing hexafluoroleucine suggest that specific interactions of the fluorinated residue with enzyme binding sites can either increase or decrease the rate of cleavage. nih.govnih.gov

Table 4: Potential Protein-Ligand Interactions Involving the Hexafluoroleucine Side Chain

| Interaction Type | Description | Potential Impact on Binding |

|---|---|---|

| Van der Waals | Non-specific attractive or repulsive forces between atoms. | Enhanced due to the larger size and surface area of the hexafluoroisobutyl group. |

| Hydrophobic | The tendency of nonpolar molecules to aggregate in aqueous solution. | Strengthened due to the increased hydrophobicity of the fluorinated side chain. |

| Dipole-Dipole | Electrostatic interactions between permanent dipoles. | The C-F bonds create a strong local dipole that can interact with polar groups in the protein. |

| C-F···H-N/C-F···H-C | Weak hydrogen bonds involving the fluorine atoms as acceptors. | Can contribute to binding affinity and specificity. |

| C-F···C=O | Interactions between the fluorine atoms and carbonyl groups. | Can provide additional stabilizing interactions. |

Incorporation into Peptides and Proteins for Mechanistic and Structural Biology Research

Solid-Phase Peptide Synthesis (SPPS) with (S)-5,5,5,5',5',5'-Hexafluoroleucine

The primary method for generating Hfl-containing peptides is Solid-Phase Peptide Synthesis (SPPS). This technique relies on the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. For the incorporation of Hfl, both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies are utilized. researchgate.net

The Boc strategy, in particular, has been frequently employed for creating Hfl-bearing peptide sequences. Researchers have successfully used protocols involving in situ neutralization with N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) as the coupling agent. However, the steric bulk and distinct electronic nature of the hexafluoroisobutyl side chain can present challenges. For instance, the coupling of Boc-protected Hfl has occasionally required extended reaction times of over two hours to ensure efficient incorporation into the peptide chain. The synthesis of the necessary N-Fmoc and N-Boc protected Hfl derivatives is a critical prerequisite for these SPPS applications. researchgate.net

Chemoenzymatic and Biosynthetic Approaches for Protein Incorporation

While SPPS is ideal for shorter peptides, the synthesis of larger Hfl-containing proteins necessitates alternative strategies. Chemoenzymatic and biosynthetic methods offer powerful routes to achieve this. A chemoenzymatic pathway has been developed for the gram-scale synthesis of (S)-hexafluoroleucine itself, providing the necessary building block for subsequent incorporation. nih.gov

For direct incorporation into proteins, biosynthetic methods using auxotrophic bacterial strains are highly effective. Specifically, Escherichia coli strains that are unable to synthesize their own leucine (B10760876) (leucine auxotrophs) can be exploited. When these bacteria are grown in a medium where natural leucine is depleted and supplemented with (S)-5,5,5,5',5',5'-hexafluoroleucine, the cellular machinery incorporates the fluorinated analogue into newly synthesized proteins in place of leucine. This approach has been successfully used to introduce other fluorinated leucine derivatives, such as (S)-5,5,5-trifluoroleucine, into various proteins. nih.gov Beyond auxotrophic expression, other advanced techniques for incorporating non-canonical amino acids, including genetic code expansion and SPPS combined with native chemical ligation, are also applicable for producing Hfl-modified proteins.

Impact of Hexafluoroleucine on Peptide Conformation and Stability in vitro/Biophysical Studies

The substitution of leucine with Hfl can significantly alter the biophysical properties of peptides and proteins, particularly their conformation and stability. Leucine is a hydrophobic amino acid that often plays a key role in the formation and stabilization of protein secondary structures, such as α-helices, and in the hydrophobic core of folded proteins. Replacing leucine's isobutyl side chain with the larger, more hydrophobic hexafluoroisobutyl group can enhance these stabilizing interactions.

Studies on related fluorinated amino acids have shown that their incorporation into the hydrophobic cores of coiled-coil proteins leads to a marked increase in stability, making the proteins more resistant to both thermal and chemical denaturation. nih.gov

Furthermore, fluorination is a recognized strategy to improve the proteolytic stability of therapeutic peptides, a critical factor for their clinical application. researchgate.net A systematic investigation into the effects of Hfl on peptide stability against various proteases revealed a position-dependent impact. The stability of Hfl-containing peptides against digestion by α-chymotrypsin, pepsin, proteinase K, and elastase was assessed, demonstrating that in certain positions, the fluorinated residue could confer exceptional protection against enzymatic cleavage. researchgate.net

| Protease | Substrate Specificity Context | Observed Impact of Hfl Incorporation | Reference |

|---|---|---|---|

| α-Chymotrypsin | Cleaves after large hydrophobic residues. | Position-dependent; can increase or decrease stability. | researchgate.net |

| Pepsin | Broad specificity, prefers hydrophobic residues. | Position-dependent; can increase or decrease stability. | researchgate.net |

| Proteinase K | Broad specificity, cleaves after aliphatic and aromatic residues. | Position-dependent; can increase or decrease stability. | researchgate.net |

| Elastase | Cleaves after small, neutral residues. | Position-dependent; can increase or decrease stability. | researchgate.net |

Modulation of Protein-Protein and Protein-Ligand Interactions through Fluorination

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation is a major goal in therapeutic development. nih.govajwilsonresearch.com These interactions are often mediated by large, relatively flat surfaces involving specific "hot spots" of key amino acid residues. Leucine, as the most abundant hydrophobic amino acid, is frequently found at the core of these interaction interfaces, such as in leucine zipper motifs.

The replacement of leucine with Hfl at such an interface can profoundly modulate the interaction. The significantly increased hydrophobicity and volume of the hexafluoroisobutyl side chain can enhance binding affinity by improving hydrophobic packing and displacing water molecules. Conversely, the unique electronic properties and steric bulk of the Hfl side chain can also be used to disrupt unfavorable interactions or introduce new, favorable ones, thereby inhibiting or stabilizing specific protein complexes. nih.govscispace.com This makes the site-specific incorporation of Hfl a powerful strategy for engineering proteins with altered binding specificities and for developing novel modulators of PPIs for research and therapeutic purposes. nih.gov

Use as a Fluorine-Containing Probe for ¹⁹F NMR Structural and Dynamics Studies in Biomolecules

The six magnetically equivalent fluorine atoms in Hfl make it an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net ¹⁹F NMR is a highly sensitive technique for studying biomolecular structure, dynamics, and interactions, offering several advantages over traditional ¹H, ¹³C, and ¹⁵N NMR. nih.govnih.gov Since fluorine is virtually absent in biological systems, there is no background signal, allowing for the unambiguous observation of the labeled molecule even in complex environments like cell lysates. researchgate.net

The ¹⁹F chemical shift is extremely sensitive to the local chemical environment. nih.gov When an Hfl residue is incorporated into a peptide or protein, its ¹⁹F NMR signal serves as a precise reporter on its surroundings. Changes in protein conformation, dynamics, ligand binding, or protein-protein interactions will induce a change in the ¹⁹F chemical shift, providing detailed insights into these events at a specific site within the biomolecule. researchgate.netresearchgate.net This makes Hfl an invaluable tool for studying protein folding, identifying binding sites, screening for small molecule ligands, and characterizing the conformational states of proteins that are often too large for conventional NMR methods. nih.govmdpi.com

Applications in Chemical Biology Research and Advanced Materials Science

Design and Synthesis of Mechanistic Probes for Enzyme Studies

Systematic studies have utilized peptides containing hFLeu to investigate proteolytic stability and enzyme specificity. nih.govresearchgate.net By replacing leucine (B10760876) or isoleucine residues at various positions within a model peptide, researchers can assess how the highly fluorinated side chain interacts with the enzyme's active site. researchgate.net For instance, the proteolytic degradation of hFLeu-containing peptides by enzymes like α-chymotrypsin, pepsin, and proteinase K has been monitored to understand how fluorination at specific sites influences substrate recognition and cleavage rates. nih.gov These experiments provide valuable data for designing peptide-based drugs with enhanced resistance to enzymatic degradation. nih.govmdpi.com The unique electronic properties of the C-F bond can also be used to probe enzymatic reactions that involve cationic intermediates, as the electron-withdrawing nature of fluorine can destabilize such species, thereby providing insight into the reaction mechanism. researchgate.net

Development of Fluorinated Scaffolds for Bio-Inspired Materials

The development of novel biomaterials often relies on the principle of molecular self-assembly, where simple building blocks spontaneously organize into complex, functional structures. beilstein-journals.orghep.com.cn Peptides are excellent candidates for this bottom-up approach due to their biocompatibility and programmable nature. scienceopen.comnih.govnih.gov The incorporation of hFLeu into peptide sequences is a powerful strategy for directing their self-assembly into well-defined nanostructures, such as fibers, ribbons, and hydrogels. researchgate.net

The driving force behind this assembly is the enhanced hydrophobicity and the unique "fluorous" interactions of the hexafluorinated side chains. researchgate.netresearchgate.net These fluorinated domains tend to segregate from aqueous environments and from non-fluorinated hydrocarbon regions of the peptides, promoting the formation of highly ordered supramolecular scaffolds. researchgate.net This strategy allows for the creation of bio-inspired materials with tunable chemical and mechanical properties. nih.gov While much of the foundational work has been done with related fluorinated amino acids, the principles apply directly to hFLeu. For example, coiled-coil proteins containing trifluoroleucine have been shown to form stable nanofibers and micelles. researchgate.net The introduction of fluorine can thus be used to design peptide-based hydrogels and other materials for applications in tissue engineering and drug delivery. nih.gov

Utilization in the Elucidation of Protein Folding Mechanisms

Understanding the process by which a polypeptide chain folds into its unique three-dimensional structure is a fundamental goal of biochemistry. youtube.com (S)-5,5,5,5',5',5'-Hexafluoroleucine has proven to be an invaluable tool in this area, particularly in studies of model protein systems like the coiled-coil. nih.govnih.govacs.orgpnas.org By systematically replacing leucine residues in the hydrophobic core of a protein with hFLeu, scientists can probe the forces that drive the folding process. acs.org

These "Teflon-core" proteins exhibit significantly enhanced stability, and structural analyses via X-ray crystallography and NMR have shown that the hFLeu side chain can be accommodated within the protein core without disrupting the native fold. nih.govnih.govpnas.org This is because the shape of the hFLeu side chain closely mimics that of leucine. nih.gov The primary tool for studying the dynamics of these fluorinated proteins is ¹⁹F NMR. acs.orgacs.org The fluorine signal provides a sensitive probe of the local environment, allowing researchers to monitor the folding and unfolding transitions in detail. nih.govacs.org These studies have confirmed that the principles governing the folding of natural proteins, such as the efficient packing of the hydrophobic core, are also responsible for the enhanced stability of fluorinated proteins. pnas.org

Contributions to the Understanding of Hydrophobic Interactions and Protein Stability

The hydrophobic effect—the tendency of nonpolar molecules to aggregate in aqueous solution—is a primary driving force in protein folding and stability. nih.gov The incorporation of hFLeu has provided a quantitative means to explore the contribution of hydrophobic interactions to protein stability. nih.govnih.govacs.orgpnas.org Numerous studies have demonstrated that replacing leucine with hFLeu in the hydrophobic core of proteins leads to a substantial increase in their thermodynamic stability against thermal and chemical denaturation. nih.govacs.orgpnas.org

This enhanced stability is attributed to the increased hydrophobicity and larger surface area of the hFLeu side chain compared to leucine. nih.govpnas.org When the protein folds, burying this more hydrophobic side chain away from water results in a more favorable free energy change. pnas.org Detailed thermodynamic studies on de novo designed 4-helix bundle proteins have quantified this stabilizing effect. For example, substituting the six leucine residues in the core with hFLeu increased the free energy of unfolding by approximately 25%. acs.org The stabilizing effect has been measured to be between 0.12 and 0.3 kcal/mol per hFLeu substitution, depending on the location within the protein core. acs.org These findings support the idea that fluorinated residues are particularly effective at stabilizing proteins because they enhance the hydrophobic driving force for folding while being minimally perturbing to the native structure. nih.gov

Table 1: Impact of Hexafluoroleucine Substitution on Protein Stability This table summarizes the change in the free energy of folding (ΔG°fold) and the change relative to the non-fluorinated parent protein (ΔΔG°fold) for various 4-helix bundle proteins where Leucine (Leu) has been replaced by (S)-5,5,5,5',5',5'-Hexafluoroleucine (hFLeu). Data is sourced from studies on de novo designed α4 peptides. nih.govacs.orgpnas.org

| Protein Variant | Description of hFLeu Substitution | ΔG°fold (kcal/mol) | ΔΔG°fold vs. α4-H (kcal/mol) |

| α4-H | Parent protein with 6 Leu residues in the core | -18.0 | 0 |

| α4-F2 | 2 of 6 Leu residues replaced with hFLeu | -18.6 | -0.6 |

| α4-F4 | 4 of 6 Leu residues replaced with hFLeu | -19.1 | -1.1 |

| α4-F6 | All 6 Leu residues replaced with hFLeu | -19.7 | -1.7 |

| α4F3a | 3 Leu at "a" positions replaced with hFLeu | -27.6 | -9.6 |

| α4F3d | 3 Leu at "d" positions replaced with hFLeu | -26.6 | -8.6 |

Future Research Directions and Emerging Methodologies

Integration with Advanced Spectroscopic Techniques

The presence of six fluorine atoms on the Hfl side chain makes it an exceptionally sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govgoogle.com This technique is powerful due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and the absence of background signals in biological systems. ucla.eduacs.org

Future research will likely focus on integrating Hfl with more advanced spectroscopic methods. One-dimensional ¹⁹F NMR experiments, which are already effective for studying protein folding, ligand binding, and dynamics, can be expanded upon. ucla.edu The broad chemical shift range of ¹⁹F makes it highly sensitive to the local chemical environment, allowing for the detection of subtle conformational changes in proteins and peptides incorporating Hfl. nih.govacs.org

Emerging directions include:

Solid-State NMR (ssNMR): For proteins that are difficult to study in solution, such as membrane proteins or amyloid fibrils, incorporating Hfl can provide critical structural and orientational data through ssNMR. An orthogonal ¹⁹F-labeling strategy has been shown to elucidate the conformation and membrane alignment of peptides. nih.gov

Multi-dimensional NMR: Developing multi-dimensional NMR experiments (e.g., ¹H-¹⁹F or ¹³C-¹⁹F) involving the Hfl side chain can provide more detailed structural constraints and a deeper understanding of intramolecular and intermolecular interactions.

In-cell NMR: The bio-orthogonal nature of the fluorine signal allows for the study of Hfl-containing proteins directly within the complex environment of a living cell, providing insights that are not attainable with in vitro methods.

The unique spectroscopic signature of Hfl provides a powerful tool to interrogate the properties and functions of biomacromolecules. nih.gov

| Spectroscopic Technique | Application for Hfl-Containing Systems | Potential Future Advancements |

| ¹⁹F NMR | Probing protein structure, dynamics, folding, and ligand binding. ucla.eduacs.org | Integration with in-cell studies and real-time monitoring. |

| Solid-State NMR | Determining the structure and orientation of membrane-bound or aggregated peptides. nih.gov | Higher resolution studies of large protein complexes. |

| Multi-dimensional NMR | Detailed analysis of spatial relationships between the Hfl side chain and other residues. | Development of novel pulse sequences for enhanced sensitivity. |

High-Throughput Synthesis and Screening Approaches

The expanded use of Hfl in drug discovery and materials science is currently limited by its multi-step synthesis. academie-sciences.fr However, recent advancements in synthetic chemistry are paving the way for more efficient, scalable production. Chemoenzymatic methods and novel cascade reactions that enable the one-step introduction of the hexafluoroisobutyl group are significant breakthroughs. academie-sciences.frnih.gov

These improved synthetic routes are crucial for enabling high-throughput synthesis and screening (HTS) platforms. Future research will likely focus on:

Library Synthesis: Developing automated solid-phase peptide synthesis (SPPS) protocols optimized for the efficient incorporation of Fmoc-Hfl-OH. academie-sciences.frnih.gov This will allow for the creation of large combinatorial libraries of peptides where native leucine (B10760876) residues are systematically replaced with Hfl.

Screening for Enhanced Properties: These libraries can be screened for a variety of desirable traits. Given that fluorination can increase proteolytic stability and modulate bioactivity, HTS can identify peptide candidates with improved therapeutic potential, such as enhanced stability against proteases or increased binding affinity for a target. mdpi.comrsc.org

Directed Evolution: Platforms like the Random nonstandard Peptides Integrated Discovery (RaPID) system, which uses mRNA display, could be adapted to incorporate Hfl, enabling the de novo discovery of fluorinated macrocyclic peptides against specific biological targets. rsc.orgnih.gov

The ability to rapidly synthesize and screen vast numbers of Hfl-containing peptides will accelerate the discovery of new bioactive molecules and functional biomaterials. nih.gov

| Methodology | Application for Hfl | Research Objective |

| Optimized SPPS | Efficient incorporation of Hfl into peptide chains. academie-sciences.fr | Generation of large, diverse peptide libraries. |

| High-Throughput Screening | Screening libraries for improved stability, binding, or activity. mdpi.com | Discovery of novel drug leads and biomaterials. |

| mRNA Display (RaPID) | Ribosomal synthesis of Hfl-containing macrocyclic peptides. rsc.org | De novo discovery of high-affinity binders to therapeutic targets. |

Advancements in Computational Modeling for Fluorinated Systems

Computational modeling is a critical tool for understanding how the incorporation of Hfl affects peptide and protein structure and function. However, accurately modeling fluorinated systems presents unique challenges due to the specific electronic properties of fluorine. nih.gov

Significant progress has been made in developing specialized force fields, such as parameters for the AMBER ff15ipq protein force field, which are tailored for fluorinated amino acids. These force fields aim to more accurately reproduce the behavior of fluorinated molecules in molecular dynamics (MD) simulations.

Future advancements in this area are crucial and will likely involve:

Improved Force Fields: Continued refinement of force field parameters to better account for the complex electrostatic and quantum mechanical effects of the hexafluoroisobutyl group. This includes accurately modeling interactions with water and other residues.

Enhanced Sampling Techniques: Applying enhanced sampling methods in MD simulations to more efficiently explore the conformational landscape of Hfl-containing peptides. This is vital for accurately predicting binding free energies and understanding the mechanisms of protein folding and interaction. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Using QM/MM methods to study reaction mechanisms or regions of high electronic complexity, such as enzyme active sites containing an Hfl residue, with greater accuracy.

Machine Learning: Employing machine learning and AI to develop predictive models for the properties of fluorinated peptides, potentially accelerating the design of new molecules without the need for exhaustive simulation or synthesis. nih.govnih.gov

These computational tools will aid in the rational design of Hfl-containing peptides with optimized properties, reducing the trial-and-error nature of laboratory experiments. nih.gov

Exploration of Novel Bio-orthogonal Applications

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgcas.org While the chemically inert hexafluoroisobutyl side chain of Hfl is not a reactive handle for traditional bio-orthogonal ligations (like click chemistry), its unique ¹⁹F NMR signature makes it an ideal partner for these techniques. acs.org

Future research is set to explore the synergy between Hfl as a spectroscopic reporter and bio-orthogonal reactions for labeling and delivery. This emerging strategy is known as bio-orthogonal metabolic fluorine labeling. nih.govacs.org The concept involves a two-step process:

A biomolecule of interest is tagged with a traditional bio-orthogonal handle (e.g., an azide (B81097) or alkyne) through metabolic labeling or protein engineering. nih.gov

A probe molecule containing the complementary reactive group and a separate fluorine-containing moiety is administered, which then selectively reacts with the tagged biomolecule in vivo. nih.gov

By incorporating Hfl into a protein of interest, researchers can create a system with a built-in, highly sensitive ¹⁹F NMR or Magnetic Resonance Imaging (MRI) reporter. This opens up novel applications:

Dual-Mode Imaging: A peptide containing Hfl could be further modified with a bio-orthogonal handle for attaching a fluorescent dye or a PET radiotracer like fluorine-18. researchgate.netresearchgate.net This would allow for simultaneous imaging using both ¹⁹F MRI and fluorescence microscopy or PET, providing complementary spatial and temporal information.

Target Validation and Tracking: A therapeutic peptide incorporating Hfl could be delivered to its target site, and its localization and concentration could be non-invasively monitored over time using ¹⁹F MRI, providing valuable pharmacokinetic data. nih.govacs.org

This approach combines the high sensitivity and zero biological background of ¹⁹F detection with the specificity of bio-orthogonal chemistry to create powerful new tools for in vivo imaging and diagnostics. nih.govnih.gov

Synergistic Approaches in Fluorine Chemistry and Chemical Biology

The development of Hfl is a prime example of the synergy between organofluorine chemistry and chemical biology. researchgate.netrsc.org Synthetic chemists create novel building blocks with unique properties, and chemical biologists use these tools to probe and manipulate biological systems in ways that were not previously possible. cas.cnchinesechemsoc.org

The future of this field lies in deepening this collaboration. Key areas for synergistic research include:

Designing Novel Fluorinated Amino Acids: Beyond Hfl, synthetic chemists can design and create a broader portfolio of fluorinated amino acids with varied steric and electronic properties. researchgate.netnih.gov This expanded toolkit would allow chemical biologists to fine-tune the properties of peptides with even greater precision.

Rational Drug Design: The incorporation of fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.netmdpi.com A synergistic approach would involve computational chemists predicting the optimal placement of Hfl within a peptide therapeutic, synthetic chemists producing the molecule, and chemical biologists testing its efficacy in cellular and animal models.

Fluorinated Biomaterials: The strong hydrophobic and lipophobic nature of the Hfl side chain can be exploited to drive the self-assembly of peptides into novel biomaterials like hydrogels, fibrils, or nanoparticles. mdpi.com This synergy between synthesis and materials science can lead to new materials for tissue engineering and drug delivery.

By combining the power of modern synthetic organofluorine chemistry with the sophisticated tools of chemical biology, researchers can continue to develop innovative solutions for medicine and materials science. rsc.org

Q & A

Q. What are the established enantioselective synthesis methods for (S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride, and how are reaction conditions optimized?

The synthesis involves asymmetric catalytic strategies, such as chiral auxiliaries or enantioselective hydrogenation, to achieve the (S)-configuration. Key steps include fluorination of the leucine backbone using perfluorinated reagents under controlled anhydrous conditions. Reaction optimization focuses on temperature (e.g., −78°C for fluorination), solvent polarity, and catalyst loading (e.g., palladium or nickel complexes) to minimize racemization. Post-synthetic purification employs ion-exchange chromatography to isolate the hydrochloride salt .

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography is critical for confirming the stereochemistry and fluorine substitution pattern. Single-crystal diffraction data (CIF files) are collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Complementary NMR spectroscopy (at 470 MHz) identifies fluorine environments, while and NMR resolve backbone proton and carbon signals. Mass spectrometry (ESI-TOF) confirms molecular weight with <2 ppm error .

Q. What stability considerations are essential for handling this fluorinated amino acid hydrochloride?

The compound is hygroscopic and requires storage under inert gas (argon) at −20°C. Aqueous solutions should be prepared in pH-buffered solvents (e.g., phosphate buffer, pH 7.4) to prevent hydrolysis. Degradation under UV light is mitigated by amber glassware. Thermal stability tests (TGA/DSC) show decomposition above 200°C, necessitating avoidance of high-temperature reactions .

Q. How does the hexafluorination of leucine impact its physicochemical properties?

Fluorination increases hydrophobicity (logP > 2.5) and metabolic stability compared to non-fluorinated leucine. The electron-withdrawing effect of fluorine enhances resistance to enzymatic degradation. Computational modeling (DFT) reveals altered dipole moments and van der Waals interactions, influencing protein binding affinity .

Q. What chromatographic methods are recommended for purifying this compound?

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) effectively separates the hydrochloride salt from byproducts. For large-scale purification, ion-pair chromatography using hexanesulfonic acid (50 mM, pH 2.0) in a water-acetonitrile mobile phase achieves >98% purity. System suitability tests include resolution ≥2.0 between adjacent peaks .

Advanced Research Questions

Q. How are mechanistic studies designed to elucidate the stereochemical outcomes of its synthesis?

Isotopic labeling (, ) tracks intermediates during fluorination. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps, while density functional theory (DFT) calculations model transition states. Stereochemical fidelity is validated via circular dichroism (CD) spectroscopy and chiral HPLC .

Q. What role does this fluorinated amino acid play in protein engineering and NMR spectroscopy?

Incorporation into proteins via solid-phase peptide synthesis enables NMR probes for studying conformational dynamics. Fluorine’s high gyromagnetic ratio enhances sensitivity for detecting weak protein-ligand interactions. Stability in -MRI applications is tested under physiological pH and temperature .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies in fluorine positioning (X-ray vs. NMR) are addressed by refining crystallographic models with anisotropic displacement parameters. Multi-nuclear NMR (e.g., - HSQC) correlates fluorine environments with proton networks. Molecular dynamics simulations reconcile static (X-ray) and dynamic (NMR) data .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

UPLC-MS/MS with a HILIC column detects hydrolyzed byproducts (e.g., dehydrofluorinated species). Limit of detection (LOD) is optimized to 0.01% using MRM transitions. For inorganic impurities (e.g., residual HCl), ion chromatography with conductivity detection is employed .

Q. How do fluorine-specific interactions influence biological activity in enzyme binding studies?

Isothermal titration calorimetry (ITC) measures binding thermodynamics, revealing entropic penalties from fluorine’s desolvation. X-ray crystallography of enzyme complexes identifies hydrophobic pockets stabilized by CF groups. Comparative studies with non-fluorinated analogs quantify affinity enhancements (ΔΔG up to −3 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.